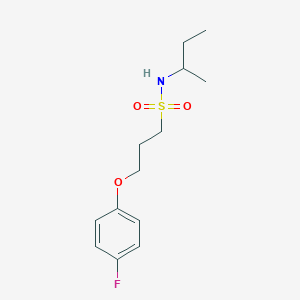

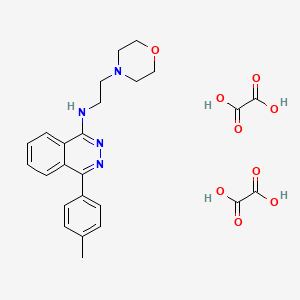

![molecular formula C23H18FN5O2S B2708498 3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-71-7](/img/structure/B2708498.png)

3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . These are organic compounds containing a quinazoline moiety that carries a triazole ring .

Synthesis Analysis

The synthesis of similar triazoloquinazoline compounds involves a multi-step process . The process typically involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is also performed .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Quinazoline and triazole derivatives are synthesized through various chemical reactions, offering a platform for creating a wide range of compounds with potential scientific applications. For instance, triazoloquinazolinium betaines were prepared by treating specific thiosemicarbazides with dicyclohexylcarbodiimide, showcasing a method for generating novel quinazolinium derivatives with potential in material science and chemical synthesis (Crabb et al., 1999). Such synthetic pathways provide insights into the structural complexity and versatility of these compounds, suggesting their utility in diverse research areas.

Anticancer Activity

The design and synthesis of triazoloquinoline derivatives have been guided by the structural requirements essential for anticancer activity. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, underscoring the therapeutic potential of these compounds in cancer research (Reddy et al., 2015).

Antibacterial and Antifungal Properties

Substituted triazoloquinazolinylamino nicotinic acid esters have been synthesized and evaluated for their antibacterial activity, showing excellent growth inhibition against bacteria compared to standard drugs like penicillin-G and streptomycin (Mood et al., 2022). This highlights the potential use of triazoloquinazoline derivatives as novel antimicrobial agents in combating infectious diseases.

Molecular Docking Studies

The antimicrobial activity of triazoloquinazolinylthiazolidinones has been investigated, demonstrating significant antimicrobial and nematicidal properties. These compounds were also subjected to molecular docking studies, providing insights into their mechanism of action at the molecular level and suggesting their applicability in drug design and development (Reddy et al., 2016).

Fluorescent Material Development

The synthesis of indazolo[3,2-b]quinazolinones through palladium-catalyzed intramolecular aerobic oxidative C-H amination of quinazolinones has opened up new avenues in the development of fluorescent materials. These compounds have been identified as a new class of blue fluorophores, indicating their potential in the creation of advanced fluorescent materials for various scientific applications (Yang et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O2S/c1-14-7-12-18(13-15(14)2)32(30,31)23-22-26-21(25-17-10-8-16(24)9-11-17)19-5-3-4-6-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLWKRIIJJQRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

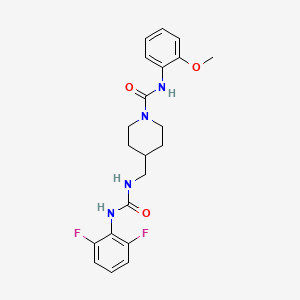

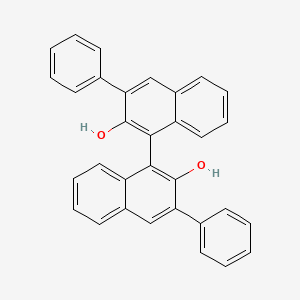

![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)

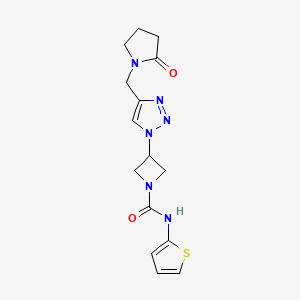

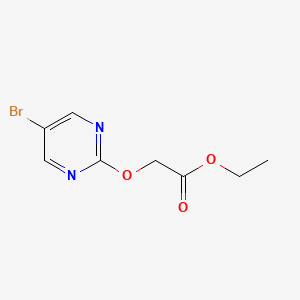

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2708418.png)

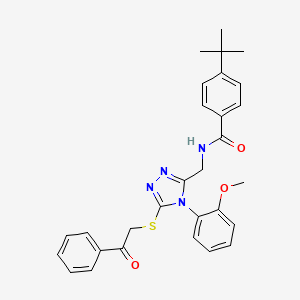

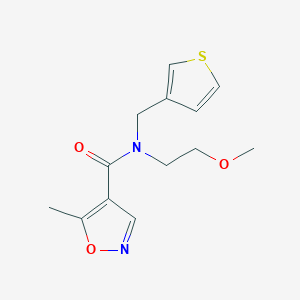

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2708420.png)

![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708435.png)